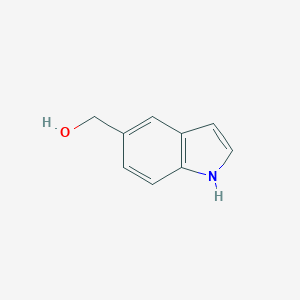

(1H-indol-5-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378472 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-25-8 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1h Indol 5 Yl Methanol

Strategic Approaches to (1H-indol-5-yl)methanol Synthesis

The preparation of this compound is typically achieved through strategic, multi-step synthetic plans that transform simpler, readily available indole (B1671886) precursors into the desired alcohol. These strategies are designed to be robust and adaptable for large-scale production.

A common and effective multi-step synthesis for this compound begins with a substituted indole, which is chemically modified in a series of sequential reactions. researchgate.netwisdomlib.org A well-documented route uses 5-bromo-1H-indole as the starting material. researchgate.netwisdomlib.org This pathway involves the conversion of the bromo-substituent at the C5 position into a hydroxymethyl group via several intermediate compounds.

The typical reaction sequence is as follows:

Nitrile Formation : The starting material, 5-bromo-1H-indole, is converted into 1H-indole-5-carbonitrile. researchgate.net This is often achieved by reacting the bromo-compound with copper(I) cyanide. wisdomlib.org

Hydrolysis : The nitrile group is then hydrolyzed to form 1H-indole-5-carboxylic acid. researchgate.net

Esterification : The resulting carboxylic acid is subsequently esterified to produce an ester, such as methyl 1H-indole-5-carboxylate. researchgate.net

Reduction : The final step is the reduction of the ester group to the primary alcohol, yielding this compound. researchgate.netumich.edu

This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product. researchgate.net

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 5-Bromo-1H-indole | Copper(I) cyanide | 1H-indole-5-carbonitrile |

| 2 | 1H-indole-5-carbonitrile | Base Hydrolysis | 1H-indole-5-carboxylic acid |

| 3 | 1H-indole-5-carboxylic acid | Methanol (B129727)/Acid or Methyl Iodide | Methyl 1H-indole-5-carboxylate |

| 4 | Methyl 1H-indole-5-carboxylate | Reducing Agent (e.g., Vitride) | This compound |

Table 1: Multi-step synthetic pathway to this compound.

For industrial applications, the development of cost-effective and scalable synthetic processes is paramount. researchgate.netresearchgate.net Research has focused on optimizing the multi-step route by utilizing inexpensive starting materials and safer, more economical reagents, particularly for the critical reduction step. researchgate.netwjpr.net This ensures that the synthesis is not only efficient but also commercially viable for bulk manufacturing. researchgate.net

5-Bromo-1H-indole is a commercially available and relatively inexpensive raw material, making it an ideal starting point for the synthesis of this compound and its derivatives. researchgate.netwjpr.net Its use in a multi-step synthesis has been well-established. researchgate.netwisdomlib.orgresearchgate.net The initial step involves a reaction with copper(I) cyanide to form 1H-indole-5-carbonitrile, which proceeds with a reported yield of 75%. researchgate.net This nitrile intermediate is then hydrolyzed to 1H-indole-5-carboxylic acid, followed by esterification to yield methyl 1H-indole-5-carboxylate, setting the stage for the final reduction. researchgate.net

A key innovation in the cost-effective synthesis of indole alcohols is the use of Vitride (Red-Al), a commercial brand of sodium bis(2-methoxyethoxy)aluminum hydride (SDMA). researchgate.netresearchgate.netwjpr.net Vitride is a powerful and versatile reducing agent capable of efficiently reducing carbonyl groups such as esters to their corresponding alcohols. acs.org It is recognized as a safer and less pyrophoric alternative to other strong reducing agents like lithium aluminum hydride (LiAlH₄), which is more expensive and hazardous to handle on a large scale. researchgate.netresearchgate.netacs.org The improved safety profile and lower cost of Vitride make it highly suitable for industrial production. researchgate.net

Vitride has demonstrated high efficacy in the simultaneous reduction of multiple carbonyl groups within a single molecule. researchgate.netresearchgate.netwjpr.net In the synthesis of more complex derivatives of this compound, Vitride has been successfully used to reduce an ester carbonyl at the 5-position, along with keto and amide carbonyls at another position on the indole ring, all in a single step. researchgate.net This efficiency, using a simple and commercially available reagent, highlights its advantage in streamlining synthetic processes. researchgate.net For the direct synthesis of this compound from its ester precursor, Vitride provides a reliable and efficient reduction of the single carbonyl group. researchgate.netacs.org

While the pathway from 5-bromo-1H-indole using Vitride is highly optimized, alternative methods and reagents exist. researchgate.netacs.org One common alternative involves the direct formylation of the indole ring at the C5 position to produce 5-formylindole, which can then be reduced to the desired alcohol. researchgate.netacs.org Traditional formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions can be used, though they often require harsh conditions. researchgate.netacs.org

For the reduction step, other hydride agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts the ester or carboxylic acid at the C5 position to the corresponding alcohol. researchgate.netumich.edu However, its high reactivity, pyrophoric nature, and greater expense make it less desirable for large-scale industrial synthesis compared to Vitride. researchgate.netresearchgate.net Sodium borohydride (B1222165) (NaBH₄) is another option, known for being a milder and safer reducing agent, though it may require different reaction conditions to achieve high yields for ester reduction.

| Reducing Agent | Typical Solvent | Temperature | Notes |

| Vitride (SDMA) | Diisopropyl ether/THF | 40–60°C | Suitable for simultaneous reductions, safer alternative to LiAlH₄. acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0–50°C | Strong reducing agent, but pyrophoric and expensive. umich.edu |

| Sodium Borohydride (NaBH₄) | THF/Ethanol (B145695) | 0–25°C | Milder conditions, easy handling, may be less reactive for esters. |

Table 2: Comparison of selected reducing agents for the synthesis of this compound.

Alternative Synthetic Routes and Reagents for this compound

Reduction of Methyl 1H-indole-5-carboxylate with Lithium Aluminum Hydride

A primary and efficient method for the preparation of this compound is the reduction of methyl 1H-indole-5-carboxylate. This transformation is commonly accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). smolecule.com The ester group at the 5-position of the indole ring is readily reduced to a primary alcohol, yielding the desired product in high yields. For instance, the reduction of methyl 2,3-dimethyl-1H-indole-5-carboxylate with LiAlH₄ in THF has been reported to produce 5-(hydroxymethyl)-2,3-dimethyl-1H-indole with a 93% yield. This method is also applicable to other indole esters, such as the reduction of ethyl indole-2-carboxylate (B1230498) to indole-2-methanol. orgsyn.org

It is important to note that the reactivity of indole derivatives with LiAlH₄ can sometimes lead to side products. For example, in the case of 3-substituted indoles, LiAlH₄ has been observed to reduce indole aldehydes and esters to the corresponding methylindole (skatole). researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 1: Reduction of Indole Esters with Lithium Aluminum Hydride

| Starting Material | Product | Yield | Reference |

| Methyl 2,3-dimethyl-1H-indole-5-carboxylate | 5-(Hydroxymethyl)-2,3-dimethyl-1H-indole | 93% | |

| Ethyl indole-2-carboxylate | Indole-2-methanol | - | orgsyn.org |

| Indole-3-carboxylic acid ethyl ester | Skatole | - | cdnsciencepub.comcdnsciencepub.com |

Preparation from 1H-Indole-5-carboxaldehyde

An alternative and widely used route to this compound is the reduction of 1H-indole-5-carboxaldehyde. This method employs milder reducing agents compared to the reduction of esters. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common reagent system for this transformation. The reaction typically proceeds at room temperature and provides the target alcohol as the primary product. Industrial-scale production may favor catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas.

Oxidation of this compound to 1H-Indole-5-carboxaldehyde

The reverse reaction, the oxidation of this compound, is a key step in the synthesis of 1H-indole-5-carboxaldehyde. molbase.com This transformation can be achieved using various oxidizing agents. A common laboratory-scale method involves the use of manganese(IV) oxide (MnO₂) in a suitable solvent. molbase.com Other oxidizing agents like potassium permanganate (B83412) can also be employed for the oxidation of similar indolylmethanols. orgsyn.org

Synthesis via Hydrolysis and Esterification Intermediates

A multi-step synthesis starting from more readily available indole precursors offers another pathway to this compound. One such approach begins with a 5-bromoindole (B119039) derivative. researchgate.net The synthesis involves the following key steps:

Nitrile Formation: The 5-bromoindole is treated with copper(I) cyanide in a solvent like dimethylformamide (DMF) to introduce a nitrile group at the 5-position. researchgate.net

Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid, typically under basic conditions. researchgate.net

Esterification: The resulting carboxylic acid is esterified, for example, using methyl iodide and a base like potassium carbonate in DMF, to yield the corresponding methyl ester. researchgate.net

Reduction: Finally, the ester is reduced to the primary alcohol, this compound, using a powerful reducing agent such as Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) or lithium aluminum hydride. researchgate.net This multi-step process is particularly advantageous for large-scale production due to its cost-effectiveness. researchgate.net

Synthesis of Related Indole Derivatives Featuring the Methanol Moiety

The synthetic strategies for this compound can be adapted to prepare a variety of related indole derivatives containing a methanol group at different positions or with additional substitutions on the indole ring or nitrogen atom.

Synthesis of (1-Methyl-1H-indol-5-yl)methanol

The N-methylated analogue, (1-methyl-1H-indol-5-yl)methanol, can be synthesized from 1-methyl-1H-indole-5-carbaldehyde. chemicalbook.com The aldehyde is reduced to the corresponding alcohol using a suitable reducing agent. This starting material, 1-methyl-1H-indole-5-carbaldehyde, can be prepared through various synthetic routes.

Synthesis of (1-Methyl-1H-indol-4-yl)methanol

Similarly, the synthesis of the regioisomeric (1-methyl-1H-indol-4-yl)methanol can be achieved from 1-methyl-1H-indole-4-carbaldehyde. A common method involves the reduction of the aldehyde with sodium borohydride in methanol. The starting aldehyde, 1-methyl-1H-indole-4-carbaldehyde, can be synthesized from methyl 1-methyl-1H-indole-4-carboxylate, which in turn is prepared from methyl indole-4-carboxylate. The synthesis involves hydrolysis of the ester to the carboxylic acid followed by N-methylation. chemicalbook.com

Table 2: Synthesis of N-Methylated Indolylmethanols

| Starting Material | Product | Reagents and Conditions | Reference |

| 1-Methyl-1H-indole-5-carbaldehyde | (1-Methyl-1H-indol-5-yl)methanol | Reduction (e.g., NaBH₄) | chemicalbook.com |

| 1-Methyl-1H-indole-4-carbaldehyde | (1-Methyl-1H-indol-4-yl)methanol | Sodium borohydride, methanol |

Synthesis of (1-Methyl-1H-indol-6-yl)methanol

(1-Methyl-1H-indol-6-yl)methanol is a derivative of this compound. guidechem.combldpharm.com Its synthesis can be achieved from commercially available methyl indole-6-carboxylate. google.com The physical and chemical properties, including its molecular weight of 161.20 g/mol and a predicted pKa of 14.57, have been documented. guidechem.com

Synthesis of (1,2-Dimethyl-1H-indol-5-yl)methanol

The synthesis of (1,2-Dimethyl-1H-indol-5-yl)methanol can be accomplished through the reduction of (2,3-dimethyl-1H-indol-5-yl)methanone. This process involves dissolving the methanone (B1245722) in tetrahydrofuran (THF) and adding sodium borohydride (NaBH₄) at a controlled temperature of 0–10°C. The mixture is then stirred for several hours at room temperature. The reaction is subsequently quenched with water, and the product is extracted and purified. The hydroxyl group of (1,2-Dimethyl-1H-indol-5-yl)methanol can be oxidized to form (2,3-dimethyl-1H-indol-5-yl)methanone using oxidizing agents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC). This compound serves as a building block for creating more complex indole derivatives.

Synthesis of (1-(4-chlorobenzyl)-2-methyl-1H-indol-5-yl)methanol

The synthesis of (1-(4-chlorobenzyl)-2-methyl-1H-indol-5-yl)methanol is a component in the broader synthesis of related compounds like indomethacin. nih.gov A series of (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl) methanones have been designed and synthesized, highlighting the utility of the (1-(4-chlorobenzyl)-1H-indol) scaffold in medicinal chemistry. researchgate.net These syntheses often employ click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,4-disubstituted-1,2,3-triazole moieties. researchgate.net

Synthesis of Nitro-Substituted this compound Derivatives

Nitro-substituted indole derivatives are significant in drug discovery, particularly for targeting G-quadruplex DNA in cancer therapy. d-nb.info One synthetic route to these compounds starts with 5-nitro-1H-indole. d-nb.info This precursor can undergo a Vilsmeier-Haack reaction to yield an aldehyde, which is then reacted with various substituted amines in the presence of sodium borohydride (NaBH₄) to produce a range of 5-nitroindole (B16589) derivatives. d-nb.info The nitro group can subsequently be reduced to an amine via Pd/C-catalyzed hydrogenation. d-nb.info

Another approach involves the nucleophilic substitution of 5-nitroindole with reagents like 1,3-dibromopropane (B121459) or 1,2-dibromoethane. d-nb.info Additionally, 2-propyne-substituted nitro-indoles can be prepared through the substitution reaction of propargyl or butargyl bromide with 5-nitroindole. d-nb.info

Synthesis of Pyrimidine Derivatives Incorporating the Indolylmethanol Scaffold

Pyrimidine derivatives incorporating an indolylmethanol scaffold have been synthesized and evaluated for their biological activities. For instance, a series of novel N-1 and C-3 substituted indole derivatives have been synthesized and assessed for their cytotoxic properties. ijpsr.com One such derivative, (2S, 3R, 4S, 5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol, demonstrated notable cytotoxicity in cancer cell lines. ijpsr.com

Synthesis of (5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)(1-(phenylsulfonyl)-1H-indol-5-yl)methanol

The synthesis of complex indole derivatives often involves the use of protecting groups, such as the phenylsulfonyl group, to control reactivity. nih.gov For example, the synthesis of (1-(phenylsulfonyl)-1H-indol-2-yl)(3,4,5-trimethoxyphenyl)methanone derivatives begins with the protection of the indole's NH group with a phenylsulfonyl moiety. nih.gov This is followed by deprotonation with tert-butyllithium (B1211817) and subsequent coupling with 3,4,5-trimethoxy benzoyl chloride. nih.gov The protecting group can then be removed using sodium hydroxide (B78521) in ethanol. nih.gov

In a different synthetic pathway, indole-5-carboxaldehyde (B21537) is first protected with a phenylsulfonyl group. nih.gov This intermediate then reacts with glyoxal (B1671930) and ammonium (B1175870) hydroxide to form a 2-aryl-imidazole, which is further protected with a phenylsulfonyl group before being coupled with 3,4,5-trimethoxy benzoyl chloride. nih.gov

Reaction Kinetics and Mechanism Studies in this compound Synthesis

Understanding the reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. The synthesis of methanol itself involves the hydrogenation of carbon monoxide and carbon dioxide over a catalyst, typically Cu/ZnO. researchgate.net The mechanism is complex, with multiple proposed pathways, and is influenced by factors such as catalyst characteristics. researchgate.net

In the context of indole synthesis, mechanochemical methods, such as ball milling, have been shown to be efficient and environmentally friendly. semanticscholar.org For example, the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with substituted acetophenones can be achieved with short reaction times using this technique. semanticscholar.org

Kinetic studies, including kinetic isotope effect (KIE) experiments, can help elucidate the rate-determining steps of a reaction. acs.orgacs.org For instance, a KIE of 1.18 in a cobalt-catalyzed C-H activation/annulation reaction suggests that C-H bond cleavage is not the rate-limiting step. acs.orgacs.org The mechanism of methanol synthesis from CO2 and hydrogen on some catalysts is believed to proceed through a formate (B1220265) intermediate. youtube.com

Medicinal Chemistry and Pharmacological Investigations of 1h Indol 5 Yl Methanol and Its Analogs

Derivatization Strategies for Enhanced Bioactivity

The (1H-indol-5-yl)methanol framework is a key structural component in the synthesis of triptans, a class of drugs primarily used for the treatment of acute migraine attacks. derpharmachemica.com Triptans are agonists for serotonin 5-HT1B and 5-HT1D receptors. derpharmachemica.com The synthesis of several triptans, such as Sumatriptan, Rizatriptan, and Almotriptan, utilizes intermediates structurally related to this compound. arkat-usa.org

For instance, a crucial intermediate, {3-[2-(Hydroxymethylamino)ethyl]-1H-indol-5-yl}methanol, can be employed in the synthesis of triptan-related compounds. arkat-usa.org This intermediate can be generated and used to introduce the required side chains onto the indole (B1671886) core, ultimately leading to the final triptan structure. The process often involves multi-step syntheses where the 5-position of the indole is functionalized, highlighting the importance of precursors like this compound. arkat-usa.orgderpharmachemica.com

Table 1: Triptans with Indole Scaffolds

| Triptan | Chemical Feature | Reference |

|---|---|---|

| Sumatriptan | Functionalized indole with a sulfonamide group at the 5-position. | arkat-usa.org |

| Rizatriptan | Features a triazole ring linked to the indole core. | arkat-usa.org |

| Almotriptan | Contains a pyrrolidine ring attached to the sulfonamide side chain. | arkat-usa.org |

| Zolmitriptan | Possesses an oxazolidinone ring attached to the 5-position. | derpharmachemica.com |

This table is interactive and allows for sorting and filtering of data.

The indole scaffold is one of the most ubiquitous bioactive structures in drug discovery. researchgate.net Its unique chemical properties and bioavailability make it a highly sought-after framework for developing novel therapeutic agents, especially in oncology. nih.gov Several FDA-approved anticancer drugs, including Panobinostat and Sunitinib, are indole-based. nih.gov The versatility of the indole ring allows for its functionalization and hybridization with other heterocyclic moieties, which can significantly enhance anticancer activity. nih.gov

Azaindoles, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, are also privileged structures in medicinal chemistry. researchgate.netpharmablock.com This substitution can modulate key properties such as solubility, pKa, lipophilicity, and binding affinity to molecular targets. researchgate.netnih.gov The addition of a nitrogen atom can introduce an additional hydrogen bond acceptor, potentially leading to higher potency and efficacy. pharmablock.com Azaindole-containing drugs like Vemurafenib and Venetoclax have been successfully developed for cancer treatment. pharmablock.com

In pharmaceutical manufacturing, the identification, synthesis, and characterization of potential impurities are critical for ensuring the safety and efficacy of a drug. The this compound scaffold and its derivatives are utilized to synthesize known and potential impurities of triptan drugs for use as reference standards in quality control processes.

For example, an improved multistep synthesis has been described for {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, which is the main impurity of Sumatriptan. arkat-usa.org The synthesis involves using an intermediate like {3-[2-(Hydroxymethylamino)ethyl]-1H-indol-5-yl}methanol, which generates a reactive species that can then react with the parent drug molecule (Sumatriptan) to form the dimeric impurity. arkat-usa.org This methodology is robust and can be adapted to produce analogous impurities for other triptans like Rizatriptan and Almotriptan, which is essential for developing analytical methods to control the purity of the final drug product. arkat-usa.orgamazonaws.com

Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of biological activities. The indole core is a versatile pharmacophore that can interact with various biological targets, leading to diverse therapeutic applications. nih.govchula.ac.th

The indole scaffold is a prominent feature in many compounds developed for cancer therapy. mdpi.comnih.gov Derivatives incorporating the this compound backbone have shown significant potential as anticancer agents. nih.govresearchgate.net By modifying this core structure, researchers have developed compounds that exhibit cytotoxicity against a variety of cancer cell lines.

For instance, a series of novel indole-based sulfonohydrazide derivatives were synthesized and screened for their anticancer activity against breast cancer cell lines. nih.gov One of the most promising compounds, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f), demonstrated potent inhibition of both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cells with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.gov Importantly, this compound was found to be non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells. nih.gov

Another study focused on pyrazolinyl-indole derivatives. Compound HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] showed a broad range of cancer cell growth inhibition across nine different panels of cell lines, including leukemia, colon, and breast cancer. mdpi.com

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | nih.gov |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | nih.gov |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | nih.gov |

| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Jurkat (Leukemia) | Potent activity | acs.org |

This table is interactive and allows for sorting and filtering of data.

Understanding the mechanism of action is crucial for the development of effective anticancer drugs. Indole derivatives have been shown to exert their anticancer effects through multiple mechanisms. researchgate.net These include the inhibition of crucial enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis (programmed cell death). mdpi.comresearchgate.net

Common mechanisms of action for indole-based anticancer agents include:

Tubulin Inhibition: Many indole derivatives act as anti-tubulin agents, binding to tubulin and disrupting microtubule dynamics. nih.gov This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. nih.gov For example, a chalcone-indole derivative was found to effectively prevent tubulin polymerization. nih.gov

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov Indole derivatives have been developed as inhibitors of various kinases, such as tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases, thereby blocking downstream signaling pathways responsible for cell growth and proliferation. nih.govnih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Some indole derivatives, like the natural product ellipticine, can intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell death. nih.gov

Induction of Apoptosis: A common outcome of the action of many anticancer agents is the induction of apoptosis. Indole derivatives can trigger this process through various pathways, including the activation of caspases (e.g., caspase-3/7) and the generation of reactive oxygen species (ROS). researchgate.netnih.gov

Modulation of Signaling Pathways: Indole compounds can interfere with critical signaling pathways such as the NFkB/PI3/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and angiogenesis. researchgate.net

Anticancer Activity of this compound Derivatives

Inhibition of Specific Kinases (e.g., MAP4K4) by Indolylmethanol Derivatives

The indole nucleus is a prevalent scaffold in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. Derivatives of indolylmethanol have been investigated as inhibitors of several kinases, with a notable focus on Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is implicated in various cellular processes and its dysregulation is associated with conditions like neurodegenerative diseases and cancer.

Research has led to the development of potent MAP4K4 inhibitors based on an indole framework. For instance, a screening of small molecule libraries to find compounds that protect motor neurons from stress-mediated degeneration identified several kinase inhibitors, with MAP4K family members, including MAP4K4, being common targets. This led to the optimization of lead compounds, resulting in derivatives with enhanced potency and improved pharmacokinetic profiles. One such derivative, Prostetin/12k, emerged as a highly potent, metabolically stable, and blood-brain-barrier-penetrant compound, highlighting the therapeutic potential of this class of molecules for neurodegenerative disorders.

Structure-activity relationship (SAR) studies have been crucial in refining these indole-based inhibitors. Modifications to the core indole structure have been systematically explored to enhance inhibitory potency and selectivity. For example, medicinal chemistry efforts have produced compounds like DMX-5804, which exhibits a 10-fold greater potency in suppressing MAP4K4 activity compared to its parent compound. In the context of pancreatic cancer, where MAP4K4 is associated with poor clinical outcomes, a structure-based virtual screening identified F389-0746 as a highly selective and potent MAP4K4 inhibitor, which significantly suppressed cancer cell growth in vitro and in vivo. mdpi.com

Table 1: Indole Derivatives as MAP4K4 Inhibitors

| Compound | MAP4K4 IC₅₀ | Therapeutic Area |

|---|---|---|

| DMX-5804 | 3 nM | Cardiomyocyte Protection |

| F1386-0303 | 34 nM | Cardiomyocyte Protection |

| F389-0746 | 120.7 nM | Pancreatic Cancer |

Anti-Trypanosomal Activity of this compound

The indole scaffold is a key structural feature in a variety of compounds exhibiting activity against parasitic protozoa of the genus Trypanosoma, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease. The indole motif is essential for the anti-trypanosomal activity of certain compound classes, such as N5-substituted paullones, which target the parasite-specific enzyme trypanothione synthetase (TryS). researchgate.net The removal of the indole moiety from these paullone structures leads to a complete loss of both TryS inhibition and anti-parasitic activity. researchgate.net

While direct studies on the anti-trypanosomal activity of this compound are not extensively documented, the broader class of indole alkaloids and their derivatives has shown significant promise. Tryptanthrin, an indole-containing alkaloid, and its analogs have demonstrated potent in vitro activity against Trypanosoma brucei. mdpi.com The most potent of these analogs had a 50% effective concentration (EC₅₀) of 0.40 µM. mdpi.com This underscores the potential of the indole core in the development of new anti-trypanosomal agents.

Indole alkaloids are a large and structurally diverse class of natural products, with over 4,100 known compounds, biochemically derived from the amino acid tryptophan. wikipedia.org They are found in a wide array of organisms, including plants, fungi, and marine invertebrates. wikipedia.orgresearchgate.net Many of these naturally occurring indole-containing molecules have been identified as having anti-trypanosomal properties.

Marine sponges of the genus Agelas have proven to be a rich source of trypanocidal molecules. nih.gov For example, a number of indole-based alkaloids isolated from these sponges have shown a range of activities against different Trypanosoma species. nih.gov Similarly, terrestrial plants have yielded numerous active compounds. Alkaloid-enriched fractions from the leaves and stem bark of Holarrhena africana showed potent activity against Trypanosoma brucei rhodesiense, leading to the isolation of several active steroid alkaloids. mdpi.com Methanolic extracts of plants like Echinops kebericho and Jatropha curcas also demonstrate anti-trypanosomal effects, attributed in part to their alkaloid content. researchgate.netmdpi.com These findings highlight natural sources as a valuable starting point for the discovery of novel indole-based compounds for treating trypanosomiasis.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. nih.gov Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce therapeutic effects such as analgesia, neuroprotection, and anxiolysis without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.gov The indole structure has been incorporated into various scaffolds to develop potent and selective FAAH inhibitors. For example, substituted indoles related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin have been reported as dual inhibitors of both cyclooxygenase (COX) and FAAH. nih.gov One such indole derivative showed IC₅₀ values of 0.235 µM and 0.66 µM for rat and human brain FAAH, respectively. nih.gov

More complex indole-containing structures have also been synthesized and evaluated. A series of indole-2-carbonyl piperazine urea derivatives were designed as FAAH inhibitors, with the most potent compound, 4i , exhibiting an IC₅₀ of 0.12 µM. nih.gov Another class, (indolylalkyl)piperidine carbamates, has also been investigated for FAAH inhibition. rsc.org

Table 2: Indole-Based FAAH Inhibitors

| Compound Class | Example Compound | FAAH IC₅₀ | Reference |

|---|---|---|---|

| Substituted Indole (Indomethacin-related) | Indole 45 | 0.235 µM (rat) | nih.gov |

| Indole-2-carbonyl piperazine urea | Compound 4i | 0.12 µM | nih.gov |

The elevation of endocannabinoid levels through FAAH inhibition is a well-validated strategy for pain management and neuroprotection. Pharmacological or genetic inactivation of FAAH produces significant analgesic effects in various animal models of inflammatory and neuropathic pain. nih.gov FAAH inhibitors have been shown to dampen pain sensitivity without causing the motor deficits or cognitive impairment associated with direct CB1 receptor agonists. nih.gov This therapeutic potential has driven the development of numerous FAAH inhibitors, including those with an indole core, for treating chronic pain conditions. nih.govmdpi.com

Beyond pain, FAAH inhibition holds promise for neurodegenerative diseases. mdpi.com Anandamide possesses neuroprotective properties, and by preventing its breakdown, FAAH inhibitors could potentially shield neurons from damage and slow the progression of diseases like Alzheimer's and Parkinson's. oup.com The dual inhibition of FAAH and other targets, such as cholinesterases, has emerged as a novel strategy for managing neurodegeneration. mdpi.com

For any potential therapeutic agent, understanding its metabolic fate is critical. Studies on indole-based FAAH inhibitors have begun to address their metabolic stability and disposition. For a series of (indolylalkyl)piperidine carbamates, metabolic stability was assessed using rat liver S9 fractions and porcine blood plasma. rsc.org The research found that this class of compounds had significantly higher metabolic stability compared to a related series of phenyl N-(indol-1-ylalkyl)carbamates. rsc.org

Similarly, the indole-2-carbonyl piperazine urea derivative 4i was found to have superior metabolic stability in human liver microsomes and a favorable pharmacokinetic profile in rodents, supporting its potential for further development. nih.gov These studies are essential for optimizing the drug-like properties of indole-based FAAH inhibitors, ensuring they have adequate stability and bioavailability to exert their therapeutic effects in vivo.

Restoration of Mutant p53 Function

The tumor suppressor protein p53 is mutated in over 50% of human cancers, making its reactivation a prime therapeutic strategy. researchgate.net Research has focused on identifying small molecules that can restore the wild-type, tumor-suppressing conformation and function to mutant p53 proteins. researchgate.net

While the landmark compound PRIMA-1, which can restore function to mutant p53, is not an indole derivative, the indole scaffold is well-represented in other approaches targeting the p53 pathway. researchgate.net For instance, indole derivatives have been developed as potent inhibitors of the p53-MDM2 interaction. mdpi.com MDM2 is a negative regulator of p53, and blocking its interaction with p53 can reactivate the tumor suppressor's function in cancers where it is not mutated. A series of novel indolone derivatives were synthesized, with compound A13 showing potent dual inhibitory activity against both p53-MDM2 and p53-MDMX interactions. mdpi.com

More directly related to mutant p53 reactivation, a tryptophanol-derived oxazoloisoindolinone, SLMP53-1, which contains an indole-like isoindolinone core, was identified as a reactivator of both wild-type and mutant p53 (specifically the R280K mutant). researchgate.net This compound demonstrated p53-dependent antitumor activity in vitro and in vivo. researchgate.net Furthermore, natural indole alkaloids like Flavopereirine have been shown to suppress the growth of colorectal cancer cells through the activation of p53 protein expression. mdpi.com These findings indicate that indole-based structures are a versatile chemical framework for developing agents that can restore p53's critical tumor-suppressing functions. mdpi.commdpi.com

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a key target in the treatment of a wide array of pathological conditions, including cancer, inflammation, and cardiovascular disease. nih.gov The widespread use of glucocorticoids is often limited by side effects, prompting the search for selective glucocorticoid receptor modulators (SGRMs) that can offer a better therapeutic window. nih.govnih.gov Small molecules capable of modulating GR transcriptional activity are of significant interest. High-throughput screening assays have been developed to identify such modulators by monitoring changes in both the maximal activity (Amax) and the EC50 (the concentration required to elicit a half-maximal response) of dexamethasone-induced GR activity. nih.gov

In the context of liver disease, selective GR modulation has shown therapeutic potential. For instance, the SGRM CORT118335 has been investigated for its efficacy in reducing liver lipid accumulation in mouse models of nonalcoholic fatty liver disease (NAFLD). nih.gov Studies revealed that CORT118335 could both prevent and reverse the accumulation of lipids in the liver. nih.gov A transcriptomic analysis of the liver in these studies showed an increased expression of GR target genes that are involved in the production of very-low-density lipoprotein (VLDL). nih.gov This modulation resulted in an increased lipidation of VLDL particles, which mimics the physiological action of glucocorticoids and contributes to the therapeutic effect. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous enzyme inhibition studies, targeting a variety of enzymes implicated in different diseases. The indole nucleus is a common scaffold in the design of enzyme inhibitors. nih.gov

One area of focus has been on enzymes involved in neurodegenerative diseases, such as cholinesterases. mdpi.com For example, extracts from various plants containing indole alkaloids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In one study, a methanol (B129727) extract showed an inhibitory potential of 4.05 mg GALAE/g extract against AChE and a more significant effect against BChE. mdpi.com

Another important target is tyrosinase, a key enzyme in melanin biosynthesis, which is relevant for conditions of hyperpigmentation. A series of indole-thiazolidine-2,4-dione derivatives were synthesized and evaluated as tyrosinase inhibitors. mdpi.com One of the most potent compounds, 5w, exhibited a mixed-type inhibition of tyrosinase with an IC50 value of 11.2 μM. mdpi.com Kinetic studies revealed that this compound could bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

In the context of metabolic disorders, the inhibition of α-amylase and α-glucosidase is a strategy for managing hyperglycemia. nih.govresearchgate.net Methanol extracts of plants containing indole derivatives have been shown to inhibit these enzymes. nih.gov For instance, an ethyl acetate-butanol fraction of an extract demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, suggesting its potential for controlling blood glucose levels. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Indole Derivatives and Plant Extracts

| Enzyme Target | Inhibitor/Extract | Inhibition Data | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Methanol Extract | 4.05 mg GALAE/g extract | mdpi.com |

| Butyrylcholinesterase (BChE) | Dichloromethane Extract | 16.41 mg GALAE/g extract | mdpi.com |

| Tyrosinase | Compound 5w (indole-thiazolidine-2,4-dione derivative) | IC50 = 11.2 μM | mdpi.com |

| α-Glucosidase | Ethyl acetate-butanol fraction | Potent inhibition | nih.govresearchgate.net |

| α-Amylase | Ethyl acetate-butanol fraction | Potent inhibition | nih.govresearchgate.net |

Protein Kinase C Inhibition by Indolocarbazole Derivatives (UCN-02)

Indolocarbazole alkaloids, which are structurally related to this compound, are potent inhibitors of protein kinase C (PKC). nih.gov UCN-01 and its stereoisomer, UCN-02, are prominent examples of this class of compounds. medchemexpress.cnnih.gov These were isolated from the fermentation broth of Streptomyces sp. and have an indolo[2,3-alpha]carbazole chromophore with the molecular formula C28H26N4O4. medchemexpress.cn

UCN-01, also known as 7-hydroxystaurosporine, was initially identified as a selective inhibitor of PKC and has been investigated as an anti-cancer agent. researchgate.net It exhibits two primary biochemical effects: the accumulation of cells in the G1 phase of the cell cycle and the induction of apoptosis. researchgate.net While UCN-01 inhibits several protein kinases, the search for more PKC-specific inhibitors has continued. researchgate.net

Kinetic studies of other indolocarbazole derivatives, such as Gö 6976, have shown that they are competitive inhibitors with respect to ATP and non-competitive with respect to the protein substrate. nih.gov Gö 6976 displayed selectivity for Ca2+-dependent PKC isozymes (alpha and beta 1) over Ca2+-independent ones (delta, epsilon, and zeta). nih.gov This is in contrast to other inhibitors like the bisindolymaleimide Gö 6850, which inhibits all PKC isozymes with a ranked order of potency. nih.gov

Complement Pathway Modulation

The complement system is a crucial part of the innate immune system, and its modulation is a therapeutic strategy for various inflammatory and autoimmune diseases. nih.gov The alternative pathway of the complement system is continuously active at a low level to survey for pathogens. nih.gov Its regulation is critical to prevent damage to host cells.

One of the key regulatory proteins in the alternative pathway is beta 1 H globulin. nih.gov This protein potentiates the inactivation of C3b by the C3b inactivator. nih.gov It also binds to cell-surface-bound C3b (in the form of EAC43) to limit the formation of the C3 convertase of the alternative pathway (EAC43bB and EAC43bBP). nih.gov Furthermore, beta 1 H increases the rate of decay of these convertases, thereby downregulating the amplification loop of the alternative pathway. nih.gov The kinetics of C3b inactivation by the C3b inactivator and beta 1 H are first-order, indicating that the potentiation is not a multi-step process. nih.gov

Preclinical Pharmacological Evaluation

In vitro and In vivo Activity Assays

A wide range of in vitro and in vivo assays have been employed to evaluate the pharmacological activities of this compound analogs. These studies have primarily focused on their potential as anticancer agents.

In vitro studies often involve assessing the cytotoxic activity of these compounds against various cancer cell lines. For example, neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) analogs have demonstrated stronger cytotoxic effects against Ehrlich ascites carcinoma (EAC) cells compared to a reference drug. nih.govresearchgate.net Similarly, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have shown potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with one compound, 7d, exhibiting IC50 values in the sub-micromolar range. rsc.org Mechanistic studies revealed that compound 7d induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization. rsc.org

In vivo evaluations are crucial to confirm the therapeutic potential observed in vitro. In a study with neocryptolepine analogs, their administration to mice with EAC-induced solid tumors led to a significant decrease in tumor volume. nih.govresearchgate.net These compounds also exhibited antioxidant effects, as evidenced by a reduction in hepatic lipid peroxidation and an increase in the levels of superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.net Histopathological examinations confirmed the curative effect on tumors with minimal side effects on the liver. researchgate.net

Table 2: In vitro and In vivo Activities of Indole Analogs

| Compound/Analog | Assay Type | Cell Line/Model | Key Findings | Source |

|---|---|---|---|---|

| Neocryptolepine analogs | In vitro Cytotoxicity | Ehrlich ascites carcinoma (EAC) | Stronger cytotoxicity than reference drug | nih.govresearchgate.net |

| Compound 7d | In vitro Antiproliferative | HeLa, MCF-7, HT-29 | IC50 = 0.52 μM (HeLa), 0.34 μM (MCF-7), 0.86 μM (HT-29) | rsc.org |

| Neocryptolepine analogs | In vivo Antitumor | EAC-induced solid tumor in mice | Significant decrease in tumor volume | nih.govresearchgate.net |

| Compound 5w | In vivo Anti-melanogenic | Zebrafish model | Inhibition of melanogenesis | mdpi.com |

Pharmacokinetic Studies (Oral Bioavailability, Half-life)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For indole analogs, these studies have revealed varied pharmacokinetic profiles.

In a study of oxazolo[4,5-c]quinoline analogs, compound KB-1518, following intravenous (IV) administration, showed a terminal half-life (t½) of 2.6 hours, low clearance (1.5 L/h/kg), and extensive tissue distribution. mdpi.com However, its oral bioavailability was low at approximately 14%, which could be due to poor absorption or significant first-pass metabolism. mdpi.com Interestingly, the apparent terminal half-life after oral administration was longer (6.2 hours), suggesting absorption-limited elimination, also known as flip-flop kinetics. mdpi.com In contrast, another analog, KB-1517, exhibited high apparent oral bioavailability (>100%) but had an unusual plasma concentration profile after IV dosing that complicated the calculation of terminal parameters. mdpi.com Both compounds showed high metabolic stability in in vitro liver S9 fraction assays. mdpi.com

Another study on a targeted oral peptide, icotrokinra, demonstrated low oral bioavailability of 0.1–0.3% in animal models. nih.gov Following IV administration, the plasma elimination half-life was 0.762 hours in rats and 3.47 hours in monkeys. nih.gov Despite the low oral bioavailability, the compound showed systemic pharmacodynamic activity. nih.gov

Table 3: Pharmacokinetic Parameters of Related Heterocyclic Compounds

| Compound | Animal Model | Route | Oral Bioavailability (%) | Half-life (t½) (hours) | Source |

|---|---|---|---|---|---|

| KB-1518 | Mouse | IV | - | 2.6 | mdpi.com |

| KB-1518 | Mouse | PO | ~14 | 6.2 (apparent) | mdpi.com |

| Icotrokinra | Rat | IV | - | 0.762 | nih.gov |

| Icotrokinra | Rat | PO | 0.12 - 0.32 | ~2 | nih.gov |

| Icotrokinra | Monkey | IV | - | 3.47 | nih.gov |

| Icotrokinra | Monkey | PO | ~0.1 - 0.3 | - | nih.gov |

Metabolite Identification and Profiling

The metabolic fate of this compound has not been extensively documented in publicly available literature. However, insights into its potential biotransformation can be drawn from studies of structurally similar indole compounds, most notably indole-3-carbinol (I3C). I3C is a well-researched compound derived from the breakdown of glucobrassicin, found in cruciferous vegetables. oregonstate.edu

Upon oral ingestion, I3C is known to undergo acid-catalyzed condensation in the stomach, leading to the formation of a variety of oligomeric products. oregonstate.edu The most prominent of these metabolites is 3,3'-diindolylmethane (DIM), which is often considered the primary active metabolite of I3C. metagenicsinstitute.com In fact, following oral administration of I3C, DIM is the main I3C-derived compound detectable in plasma. metagenicsinstitute.com Other condensation products include 5,11-dihydroindolo-[3,2-b]carbazole (ICZ). oregonstate.edu

In addition to acid condensation products, indole-3-carbinol is also subject to oxidative metabolism. Studies in mice have identified indole-3-carboxylic acid and indole-3-carboxaldehyde as major and minor oxidative metabolites, respectively. aacrjournals.org This suggests that the methanol group of this compound could potentially be oxidized to an aldehyde and then to a carboxylic acid.

The metabolism of estrogens is also influenced by I3C, primarily through the induction of cytochrome P450 enzymes. nih.gov Specifically, I3C has been shown to increase the 2-hydroxylation of estrogens, which can alter the ratio of estrogen metabolites. nih.gov This modulation of biotransformation enzymes, such as CYP1A1, CYP1A2, and CYP1B1, is a key aspect of the biological activity of I3C and its metabolites. oregonstate.edu

While direct studies on this compound are lacking, it is plausible that it could undergo similar metabolic transformations, including oxidation of the methanol group and potential dimerization or oligomerization, though the position of the methanol group at the 5-position may influence the products formed compared to the 3-substituted I3C.

Table 1: Potential Metabolites of this compound based on Indole-3-carbinol Metabolism

| Parent Compound | Potential Metabolic Pathway | Potential Metabolite | Reference Compound |

|---|---|---|---|

| This compound | Oxidation | (1H-indol-5-yl)carbaldehyde | Indole-3-carboxaldehyde (from I3C) |

| This compound | Oxidation | 1H-indole-5-carboxylic acid | Indole-3-carboxylic acid (from I3C) |

| This compound | Acid-catalyzed condensation | Diindolylmethane analog | 3,3'-diindolylmethane (from I3C) |

Toxicology Studies

Studies on I3C have indicated that the liver may be a target organ for its effects. nih.gov In some animal models, high doses of I3C have been associated with adverse effects. For instance, in female rats, a high dose of 300 mg/kg was observed to increase the length of the estrous cycle, suggesting potential reproductive toxicity. nih.gov Similarly, in mice, decreased sperm motility was noted in males, and an increased probability of extended diestrus was seen in females at a dose of 250 mg/kg. nih.gov

Non-neoplastic lesions have been observed in various organs of rats and mice administered with indole-3-carbinol. nih.gov In rats, these included the small intestine, mesenteric lymph node, liver, thyroid gland (males), and uterus (females). nih.gov In mice, lesions were found in the liver, glandular stomach, and nose. nih.gov

It is important to note that the toxic effects of the methanol moiety itself are well-documented. Methanol is metabolized to formaldehyde and then to formic acid, which can lead to metabolic acidosis and damage to the optic nerve. medscape.com However, the methanol in this compound is part of a larger molecule and its toxicity in this context would depend on its metabolic release as free methanol, which is not a confirmed metabolic pathway for this compound.

Table 2: Summary of Toxicological Findings for Indole-3-carbinol

| Animal Model | Dose | Observed Effects | Reference |

|---|---|---|---|

| Female Rats | 300 mg/kg | Increased estrous cycle length | nih.gov |

| Male Mice | All dosed groups | Decreased sperm motility | nih.gov |

| Female Mice | 250 mg/kg | Increased probability of extended diestrus | nih.gov |

| Rats | Not specified | Non-neoplastic lesions in small intestine, liver, etc. | nih.gov |

| Mice | Not specified | Non-neoplastic lesions in liver, stomach, and nose | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structure-activity relationship (SAR) of indole-based compounds is a broad and extensively studied area of medicinal chemistry, with various substitutions on the indole ring leading to a wide array of pharmacological activities. While specific SAR studies on this compound are scarce, general principles from related indole analogs can provide valuable insights.

The position and nature of substituents on the indole scaffold are critical for determining biological activity. For instance, in a series of indole derivatives designed as inhibitors of the TrkA receptor, the substitution pattern on the indole ring was found to be crucial for potency and selectivity. nih.gov

For indole acetic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), several SAR principles have been established. The presence of a carboxylic acid group is generally important for activity, and its replacement with other acidic functionalities often leads to a decrease in activity. youtube.com Furthermore, substitution at the 5-position of the indole ring with groups such as methoxy, fluoro, or methyl has been shown to be more active than the unsubstituted analog. youtube.com

In the context of HIV-1 fusion inhibitors, SAR studies of indole-based compounds have highlighted the importance of molecular shape and contact surface area. nih.gov For a series of bis-indole compounds, the connectivity between the indole moieties and the nature of the substituents on the aromatic rings were key determinants of their inhibitory activity. acs.org

The substitution on the indole nitrogen also plays a significant role. For N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands, substitution at the 2-position of the indole led to full agonists with higher binding affinities, whereas 3-substitution resulted in partial agonists. nih.gov

Table 3: General SAR Principles for Indole Derivatives

| Indole Analog Class | Key SAR Finding | Reference |

|---|---|---|

| Indole Acetic Acid Derivatives (NSAIDs) | Substitution at the 5-position with electron-donating or halogen groups enhances activity. | youtube.com |

| HIV-1 Fusion Inhibitors (Bis-indoles) | Molecular shape, surface area, and connectivity between indole units are critical for activity. | nih.govacs.org |

| NOP Receptor Ligands (N-piperidinyl indoles) | Substitution at the 2-position leads to full agonists, while 3-substitution results in partial agonists. | nih.gov |

| TrkA Inhibitors | Specific substitution patterns on the indole ring are crucial for potency and selectivity. | nih.gov |

Compound Names Mentioned in the Article

Advanced Characterization and Computational Studies

Spectroscopic Analysis of (1H-indol-5-yl)methanol and its Derivatives

Spectroscopic analysis is fundamental to the structural elucidation and verification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

¹H NMR spectroscopy is a powerful tool for determining the precise arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the indole (B1671886) ring system, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH). While specific experimental values can vary based on the solvent and concentration, the expected chemical shifts provide a structural fingerprint of the molecule.

The protons on the indole ring typically appear in the aromatic region of the spectrum. The N-H proton of the indole ring is also observable, often as a broad singlet. The benzylic protons of the hydroxymethyl group at the C5 position give rise to a distinct singlet, and the hydroxyl proton signal's position can be solvent-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on the typical spectral data for indole-containing structures. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Indole) | 8.0 - 8.2 | Broad Singlet |

| Aromatic Protons (H4, H6, H7) | 7.0 - 7.6 | Multiplets |

| Aromatic Proton (H2) | 7.2 - 7.4 | Multiplet (t) |

| Aromatic Proton (H3) | 6.4 - 6.6 | Multiplet (t) |

| -CH₂- (Methylene) | 4.6 - 4.8 | Singlet |

| -OH (Hydroxyl) | Variable (solvent dependent) | Singlet |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, the molecular formula is C₉H₉NO, corresponding to a monoisotopic mass of approximately 147.068 Da nih.govuni.lu. In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for indole alkaloids and alcohols include the loss of small, stable neutral molecules. For this compound, characteristic fragments would likely result from the loss of a water molecule (H₂O) from the hydroxymethyl group or the cleavage of the C-C bond between the indole ring and the methanol (B129727) group libretexts.orgchemguide.co.ukresearchgate.net.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | Approximate m/z | Description |

| [M]⁺ | [C₉H₉NO]⁺ | 147 | Molecular Ion |

| [M-H₂O]⁺ | [C₉H₇N]⁺ | 129 | Loss of water from the alcohol |

| [M-CH₂OH]⁺ | [C₈H₆N]⁺ | 116 | Cleavage of the hydroxymethyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic peaks include a broad band for the O-H stretch of the alcohol group, a sharp peak for the N-H stretch of the indole ring, and several bands for C-H and C=C stretching in the aromatic system nist.govnist.gov. The C-O stretching vibration of the primary alcohol is also a prominent feature.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Indole N-H | Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol C-O | Stretch | 1000 - 1260 | Strong |

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to explore the properties and behavior of this compound at an atomic level, complementing experimental data.

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic nature of molecules. For this compound, these methods can explore the rotational freedom around the single bonds, particularly the bond connecting the hydroxymethyl group to the indole ring.

By calculating the potential energy associated with different spatial arrangements (conformers), researchers can identify the most stable, low-energy conformations of the molecule. MD simulations further extend this analysis by simulating the movement of atoms over time, providing insights into how the molecule behaves in a dynamic environment, such as in solution. Theoretical studies on related indolylmethanols have been used to understand reaction mechanisms and selectivity, highlighting the importance of steric and electronic factors that can be elucidated through such computational approaches nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex derpharmachemica.com. This method is crucial in drug discovery for predicting the interaction between a small molecule like this compound or its derivatives and a biological target.

The process involves preparing the 3D structures of both the ligand and the protein. A docking algorithm then systematically samples many possible binding poses of the ligand within the protein's active site. Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol nih.gov. The results can reveal key intermolecular interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex nih.govresearchgate.net. This information is invaluable for understanding biological activity and for the rational design of new, more potent derivatives.

Table 4: General Workflow for Ligand-Protein Docking Studies

| Step | Description | Common Software/Tools |

| 1. Protein Preparation | Retrieve protein structure (e.g., from PDB), remove water, add hydrogens, and minimize energy. | UCSF Chimera, Maestro |

| 2. Ligand Preparation | Draw 2D structure, convert to 3D, and minimize energy to obtain a stable conformation. | ChemDraw, Marvin Sketch |

| 3. Binding Site Identification | Define the active site for docking, often based on a co-crystallized ligand or known binding pockets. | Glide, AutoDock Tools |

| 4. Molecular Docking | Run the docking algorithm to generate and score potential binding poses of the ligand. | AutoDock Vina, PyRx |

| 5. Analysis of Results | Analyze the top-scoring poses to identify key interactions (e.g., H-bonds) and predict binding affinity. | Discovery Studio, PyMOL |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comjocpr.com This approach is fundamental in drug design for predicting the activity of unsynthesized molecules, optimizing lead compounds, and understanding the mechanisms of action. nih.gov

A QSAR model is not built for a single compound but rather for a dataset of structurally related molecules with experimentally determined biological activities. jocpr.comnih.gov Therefore, to develop a QSAR model for this compound, a library of its derivatives would first need to be synthesized and tested for a specific biological effect (e.g., antifungal activity, COX-2 inhibition, or antibacterial properties). nih.govtandfonline.comijpsr.com

The process involves calculating various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's structure, including physicochemical, electronic, topological, and geometric properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov

For a hypothetical series of this compound derivatives, the descriptors would be calculated to build a predictive model. The resulting QSAR equation would highlight which structural features are critical for the desired biological activity. For instance, a model might reveal that increased lipophilicity and a specific spatial arrangement of hydrogen bond donors enhance the compound's potency. This information would then guide the rational design of new, more effective derivatives.

Applications in Chemical Biology and Drug Discovery

(1H-indol-5-yl)methanol as a Building Block in Complex Molecule Synthesis

This compound is a valuable C9H9NO building block used in the synthesis of more complex, biologically active molecules. nih.govsemanticscholar.org Its indole (B1671886) core provides a rigid framework that can be strategically functionalized, while the primary alcohol at the 5-position offers a site for transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for its incorporation into larger, more intricate molecular architectures. mdpi.comnih.gov

One key application is in the synthesis of inhibitors for specific biological targets. For instance, derivatives related to the this compound scaffold have been explored in the development of inhibitors for the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycobacterial cell wall synthesis and a target for anti-tubercular drugs. nih.gov The indole-5-carbonyl moiety, which can be readily synthesized from this compound via oxidation, is a key component of certain InhA inhibitors. nih.gov For example, the compound 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione incorporates this feature and has been identified as a potential inhibitor of InhA. nih.gov

Furthermore, the indole structure is central to the development of antiviral agents. Research into small molecule fusion inhibitors targeting the HIV-1 envelope glycoprotein (B1211001) gp41 has utilized indole-based compounds. scispace.com The (1H-indol-5-yl)methyl group, derived from this compound, can be incorporated into various molecular frameworks to probe and block the conformational changes in gp41 that are essential for viral entry into host cells. scispace.com

The following table summarizes examples of complex molecules synthesized using the this compound scaffold.

| Starting Scaffold | Synthesized Molecule Example | Biological Significance |

| This compound | 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione | Inhibition of M. tuberculosis InhA nih.gov |

| This compound | 3-((1H-indol-5-yl)methyl)benzoic acid | HIV-1 Fusion Inhibition scispace.com |

| This compound | Sumatriptan Intermediate | Migraine Therapy pharmaffiliates.com |

Target Identification and Validation in Disease Pathways

The process of identifying and validating molecular targets is a cornerstone of modern drug discovery. generalmetabolics.com Derivatives of this compound are employed in this process to probe the function of specific proteins within disease-relevant pathways. By designing and synthesizing a library of compounds based on the indole-5-yl scaffold, researchers can systematically investigate structure-activity relationships (SAR) to identify molecules that modulate a target of interest with high potency and selectivity.

The indole ring system is a common feature in molecules designed to interact with protein kinases, a family of enzymes frequently dysregulated in cancer. The indole scaffold can function as a hinge-binding motif, occupying the ATP-binding site of many kinases. By modifying the scaffold originating from this compound, medicinal chemists can develop potent and selective kinase inhibitors. These compounds then serve as tools to validate the role of a specific kinase in cancer cell proliferation, survival, or migration. For example, various indole derivatives have been synthesized and evaluated as inhibitors of Pim kinases, which are implicated in several cancers. nih.gov

Similarly, in the context of neurodegenerative diseases, compounds derived from indole structures are used to target enzymes and receptors involved in disease progression. The versatility of the this compound building block allows for the creation of diverse molecular structures that can be screened against targets such as monoamine oxidase (MAO) or various G-protein coupled receptors (GPCRs). A hit from such a screen can then be optimized to a potent and selective ligand, which helps validate the target's role in the underlying pathology.

The table below illustrates how derivatives of this compound can be applied in target validation studies.

| Derivative Class | Disease Pathway | Potential Target Validated |

| Indole-based Kinase Inhibitors | Cancer Cell Signaling | Pim Kinases, EGFR nih.gov |

| Indole-based Fusion Inhibitors | HIV Viral Entry | HIV-1 Glycoprotein-41 (gp41) scispace.com |

| Indole-based Enzyme Inhibitors | Tuberculosis | M. tb Enoyl-ACP Reductase (InhA) nih.gov |

Development of Chemical Probes for Biological Research

Chemical probes are potent, selective, and cell-permeable small molecules designed to interrogate the function of a specific protein target in a cellular or organismal context. medchemexpress.comchemicalprobes.org They are indispensable tools in chemical biology for dissecting complex biological processes. mdpi.com this compound is an excellent starting point for the synthesis of chemical probes due to its inherent biological relevance and the synthetic tractability of its hydroxymethyl group.

The design of a chemical probe often involves three key components: a "warhead" that recognizes and binds to the target protein, a linker, and a reporter tag or reactive group. The indole core of this compound can serve as the warhead, providing the necessary interactions for target engagement. The hydroxymethyl group is the ideal attachment point for the linker. This linker can be appended with various functional groups, such as:

A reporter tag: A fluorophore (for imaging) or biotin (B1667282) (for affinity purification and pull-down experiments).

A photo-affinity label: A group like a diazirine or benzophenone (B1666685) that, upon UV irradiation, forms a covalent bond with the target protein, enabling its identification in complex biological mixtures. mdpi.com

A bio-orthogonal handle: An alkyne or azide (B81097) group that allows for "click chemistry" ligation to a reporter molecule in a biological system without interfering with native biochemical processes.

For example, to create a probe for a specific kinase, one could start with an indole-based inhibitor scaffold derived from this compound. The hydroxymethyl group could be converted to an ether or an amine, which is then connected via a polyethylene (B3416737) glycol (PEG) linker to a terminal alkyne. This probe could then be used in living cells to bind its target kinase. Subsequent addition of an azide-functionalized fluorophore would lead to a covalent "click" reaction, specifically labeling the target protein for visualization by fluorescence microscopy. This approach, known as activity-based protein profiling (ABPP), allows for the study of enzyme function directly in native biological systems.

The components of a hypothetical chemical probe derived from this compound are outlined below.

| Probe Component | Function | Derivation from this compound |

| Pharmacophore (Warhead) | Binds to the biological target with high affinity and selectivity. | The indole ring system provides the core structure for target recognition. |

| Linker | Spatially separates the pharmacophore from the reporter/reactive group to minimize interference. | Attached to the molecule via the hydroxymethyl group at the 5-position. |

| Reporter/Reactive Group | Enables detection (e.g., fluorescence) or covalent capture (e.g., photo-crosslinking) of the target. | Appended to the distal end of the linker. |

Future Directions and Research Gaps

Exploring Novel Synthetic Methodologies for (1H-indol-5-yl)methanol

The development of efficient, scalable, and sustainable synthetic routes is paramount for advancing the study of this compound and its derivatives. While classical methods for indole (B1671886) synthesis, such as the Fischer, Reissert, and Madelung syntheses, provide foundational approaches, future research should focus on modern, more versatile strategies. nih.gov

Key research areas include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methodologies like the Larock indole synthesis offer a powerful way to construct the indole ring system with high regioselectivity. nih.gov Future work could adapt these methods for the large-scale synthesis of 5-substituted indoles, which can then be converted to this compound.

Reductive Cyclization of Nitro Compounds: The reductive cyclization of aromatic nitro compounds is a robust method for indole ring formation. nih.gov Investigating novel catalysts and reducing agents for the cyclization of precursors like 2-(4-(hydroxymethyl)-2-nitrophenyl) derivatives could provide more direct and efficient pathways.

Continuous Flow Synthesis: Transferring synthetic processes to continuous flow systems offers significant advantages in terms of safety, scalability, and product consistency. nih.gov Developing a flow-based synthesis for this compound could streamline its production for further research and development.

Green Chemistry Approaches: Emphasis on environmentally benign synthesis is crucial. Future methodologies should explore the use of greener solvents (e.g., water, ionic liquids), catalysts, and energy sources (e.g., microwave, ultrasound) to reduce the environmental impact of synthesis. researchgate.net

Deepening Understanding of Mechanisms of Action of this compound Derivatives

A significant gap in the current knowledge is the precise molecular mechanism through which derivatives of this compound exert their biological effects. While the broader class of indole derivatives is known to interact with a multitude of biological targets, specific mechanisms for compounds derived from this particular scaffold are often not fully elucidated. Future research should prioritize detailed mechanistic studies to understand how these molecules function at a cellular and molecular level.

Potential avenues for investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific protein targets of bioactive this compound derivatives.

Pathway Analysis: Once targets are identified, elucidating their role in broader signaling pathways is essential. For instance, many indole derivatives have been found to modulate pathways critical in cancer, such as the PI3K/AKT/mTOR pathway. nih.gov

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of derivatives bound to their biological targets. This can provide critical insights into the specific molecular interactions driving their activity and guide the rational design of more potent and selective analogs.

| Mechanism of Action | Target/Pathway | Therapeutic Area | Reference |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Microtubules | Anticancer | nih.gov |

| Enzyme Inhibition | Cyclooxygenase (COX) | Anti-inflammatory | nih.gov |

| Receptor Antagonism | 5-HT6 Receptor | Neurodegenerative Diseases | mdpi.com |

| Kinase Inhibition | PI3K/AKT/mTOR Pathway | Anticancer | nih.gov |

| Enzyme Inhibition | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Anti-tubercular | nih.gov |

Translational Research and Preclinical Development of Lead Compounds

Translating promising laboratory findings into viable clinical candidates requires a rigorous preclinical development process. technologynetworks.com For lead compounds derived from this compound, a structured approach to preclinical evaluation is necessary to assess their potential as therapeutic agents.

The preclinical pipeline involves several critical stages: